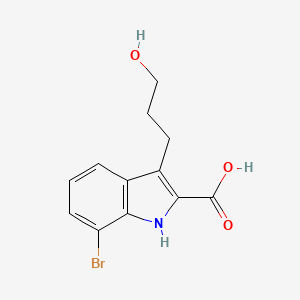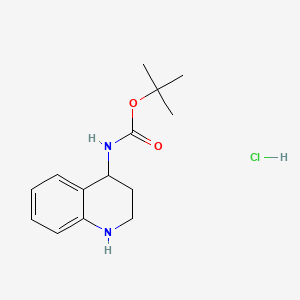
2-Azido-4-bromobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-bromobenzonitrile is an organic compound with the molecular formula C7H3BrN4 It is a derivative of benzonitrile, where the benzene ring is substituted with azido and bromo groups at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzonitrile typically involves the introduction of azido and bromo groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where 4-bromobenzonitrile is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, leading to the formation of triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Copper(I) catalysts, heat.
Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
Scientific Research Applications
2-Azido-4-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles like triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-4-bromobenzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process. These reactions often involve the formation and breaking of covalent bonds, facilitated by catalysts or reducing agents.
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Azidobenzonitrile: Similar structure but without the bromine substituent, affecting its reactivity and applications.
2-Azido-4-chlorobenzonitrile: Similar to 2-Azido-4-bromobenzonitrile but with a chlorine substituent instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
2-azido-4-bromobenzonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H |
InChI Key |
IYVJFEHZDYUJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)


![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)


![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)

